Tetrazolo[1,5-a]quinoline-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives often involves multi-component reactions (MCRs) that allow for the efficient and rapid construction of complex molecules. For instance, a series of tetrazolo[1,5-a]quinoline-based imidazole derivatives were synthesized via a one-pot MCR approach, utilizing tetrazolo[1,5-a]quinoline-4-carbaldehyde, benzil, aromatic amine, and ammonium acetate in the presence of molecular iodine as a catalyst (Mungra et al., 2012). Another example involves the condensation of tetrazolo[1,5-a]quinoline-4-carbaldehyde with substituted thiosemicarbazides, followed by cyclization, to yield various derivatives with promising anti-inflammatory and antimicrobial properties (Bekhit et al., 2004).
Molecular Structure Analysis
The molecular structure of tetrazolo[1,5-a]quinoline-4-carbaldehyde derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. These studies reveal the influence of substituents on the molecular conformation and the overall stability of the compounds. For example, nano-ZnO catalysis was used in a regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based derivatives, showcasing the versatility of the tetrazolo[1,5-a]quinoline scaffold in accommodating different functional groups (Aghaalizadeh & Nasiri, 2018).
Scientific Research Applications
Synthesis of Antimicrobial and Antituberculosis Agents :
- Tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives show promise as antimicrobial and antituberculosis agents (Mungra et al., 2012).
- Novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones, and polyhydroquinolines bearing the tetrazolo[1,5-a]quinoline moiety were synthesized and found to have antimicrobial activity (Ladani et al., 2011).
- Synthesis of tetrazolo[1,5-a]quinoline-based benzimidazoles, which displayed significant antimicrobial activity (Mungra et al., 2011).
Chemical Synthesis Applications :
- Regioselective four-component synthesis of new tetrazolo[1,5-a]quinoline-based derivatives using nano-ZnO catalysis (Aghaalizadeh & Nasiri, 2018).
- Synthesis of three series of tetrazolo[1,5-a]quinoline derivatives, evaluated for anti-inflammatory and antimicrobial activities (Bekhit et al., 2004).
Corrosion Inhibition and Material Science Applications :
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde and its Schiff base were found to act as effective corrosion inhibitors in mild steel (Mistry et al., 2015).
properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O/c15-6-8-5-7-3-1-2-4-9(7)14-10(8)11-12-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKFCBUSIIVCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=NN=NN23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367925 | |
Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
CAS RN |
121497-03-8 | |
Record name | tetrazolo[1,5-a]quinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.